molecular formula C14H17N3O5S B6573261 ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1108044-48-9

ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B6573261
CAS No.: 1108044-48-9
M. Wt: 339.37 g/mol
InChI Key: QEHCOKOQHFKSEW-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a sulfamoyl linkage to a 2-ethoxyphenyl substituent and an ethyl ester group at position 4 of the pyrazole ring. Such features are critical in drug design, particularly for enzyme inhibition or antimicrobial applications .

Properties

IUPAC Name

ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-3-21-12-8-6-5-7-11(12)17-23(19,20)13-10(9-15-16-13)14(18)22-4-2/h5-9,17H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHCOKOQHFKSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=NN2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves the reaction of 2-ethoxybenzenesulfonamide with ethyl 4-chloro-3-oxobutanoate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the pyrazole ring. The reaction conditions generally include refluxing the reactants in a suitable solvent such as ethanol or acetonitrile for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Alternatively, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent effects, molecular properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Inferred Properties/Applications Reference IDs
Ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (Target) 2-ethoxyphenyl (sulfamoyl-linked) 354.36 g/mol* Sulfamoyl, ethoxy, ethyl ester Enhanced H-bonding; potential enzyme inhibition
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 3-chloro-4-methylphenyl 343.78 g/mol Sulfamoyl, chloro, methyl Electron-withdrawing Cl may improve metabolic stability
Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate 4-bromophenyl (direct linkage) 295.13 g/mol Bromo, ethyl ester Increased lipophilicity; limited H-bonding
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate Cyano (position 5), phenyl 241.25 g/mol Cyano, ethyl ester Electron-withdrawing cyano group; possible stability in oxidative environments
Ethyl 5-{[(4-methoxyphenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate 4-methoxyphenylmethyl 339.37 g/mol Sulfamoyl, methoxy Steric hindrance from methylene bridge; moderate lipophilicity

*Molecular weight calculated based on formula C₁₄H₁₇N₃O₅S.

Key Observations

Substituent Effects on Bioactivity :

  • The 2-ethoxyphenyl group in the target compound provides electron-donating effects, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to electron-withdrawing groups like 3-chloro-4-methylphenyl .
  • Sulfamoyl moieties (common in the target and compounds in ) are associated with hydrogen-bonding interactions, critical for inhibiting enzymes such as carbonic anhydrases or thioredoxin reductases .

The 4-bromophenyl derivative’s higher lipophilicity (due to bromine) may improve membrane permeability but could limit solubility .

Methoxy groups (as in ) offer moderate electron donation but introduce steric hindrance when attached via a methylene bridge, possibly affecting binding kinetics.

However, the absence of a methylsulfanyl group in the target may simplify synthesis.

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